2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an acetamide group and an ethylhexyl side chain, which may contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Acetamide Group: The acetamide group can be introduced via a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester.
Attachment of the Ethylhexyl Side Chain: The ethylhexyl side chain can be introduced through a substitution reaction, where the appropriate ethylhexyl halide is reacted with the intermediate quinazolinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be essential. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or the acetamide group.
Substitution: The ethylhexyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazolinone core and have similar biological activities.
2,3-Disubstituted Quinazolin-4(3H)-ones: These derivatives have additional substituents at the 2 and 3 positions, which can modify their properties and activities.
2-Styryl-3-substituted Quinazolin-4(3H)-ones: These compounds feature a styryl group, which can enhance their biological activities.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide is unique due to its specific combination of functional groups, which can confer distinct properties and activities. The ethylhexyl side chain, in particular, may influence its solubility, bioavailability, and interaction with biological targets, setting it apart from other quinazolinone derivatives.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-5-8-13(4-2)11-19-16(22)12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYKJMVMRLGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.